2-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a structure similar to quinoline . Isoquinoline derivatives are often used in medicinal chemistry due to their pharmacological properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-(3,4-Dimethoxybenzylidene)-1-indanone and 2-(3,4-Dimethoxybenzylidene)hydrazinecarboxamide are synthesized through various organic reactions. For instance, the synthesis of (±)-DMBO was accomplished in three stages: reduction of the 3,4-dimethoxybenzaldehyde carbonyl group, chloride formation from (±)-4-methyloctanoic acid, and esterification of 3,4-dimethoxybenzyl alcohol with (±)-4-methyloctanoyl chloride .Molecular Structure Analysis
The molecular structure of similar compounds like 2-(3,4-Dimethoxybenzylidene)-1-indanone and 2-(3,4-Dimethoxybenzylidene)hydrazinecarboxamide have been analyzed and their molecular formulas are C18H16O3 and C10H13N3O3 respectively .Chemical Reactions Analysis
The compound might undergo various chemical reactions. For instance, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone that mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .Scientific Research Applications
Electrochemical Oxidation and Anodic Reactions
- Electrochemical Oxidation: Research on the anodic oxidation of compounds related to 2-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has led to the discovery of new products, such as 2,3,7,9-tetramethoxy-11-(N-methylacetamido)dibenzo[a,e]cycloheptatrien-5-one. This highlights the potential for novel compound synthesis through electrochemical methods (Sainsbury & Todd, 1992).
- Oxidative Reactions: Anodic oxidation processes involving compounds similar to this compound can lead to various products, including quaternary ammonium derivatives and salts, demonstrating the versatility of these compounds in chemical synthesis (Carmody, Sainsbury & Newton, 1980).
Synthesis and Cyclization Studies
- Enantiospecific Synthesis: The synthesis of homochiral tetrahydroisoquinoline derivatives, including those related to the compound , has been explored, showing the importance of stereochemistry in the synthesis of these compounds (Coote, Davies, Middlemiss & Naylor, 1989).
- Cyclisation Studies: Acid-promoted cyclisations of compounds structurally related to this compound have been studied, revealing insights into the formation of various isochromans and isoquinolines (Kametani, Takahashi, Sugahara, Koizumi & Fukumoto, 1971).
Biological Applications and Studies
- Radioligand Binding Studies: Methoxylated tetrahydroisoquinolinium derivatives, related to the compound , have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. This highlights the potential biological applications of these compounds in neurological studies (Graulich et al., 2006).
- Local Anesthetic Activity and Toxicity Studies: A series of 1-aryltetrahydroisoquinoline alkaloid derivatives, structurally similar to the compound , were synthesized and evaluated for local anesthetic activity and acute toxicity. This underscores the potential pharmaceutical applications of these compounds (Azamatov et al., 2023).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-22-17-6-5-14(9-18(17)23-2)12-21-8-7-15-10-19(24-3)20(25-4)11-16(15)13-21/h5-6,9-11H,7-8,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCQKNFVLHDJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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